N-(2-chlorobenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by its aromatic structure, which includes a benzamide core substituted with a 2-chlorophenyl group, a propoxy group, and a pyridin-2-yl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-chlorobenzylamine in the presence of a base such as triethylamine to form the N-[(2-chlorophenyl)methyl]-4-propoxybenzamide intermediate.
Pyridine Substitution: The final step involves the substitution of the amide nitrogen with pyridin-2-yl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares a similar benzamide core but differs in the position of the pyridine substitution.
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Contains a similar chlorophenyl and pyridine substitution but differs in the overall structure.
Uniqueness
N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H21ClN2O2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-15-27-19-12-10-17(11-13-19)22(26)25(21-9-5-6-14-24-21)16-18-7-3-4-8-20(18)23/h3-14H,2,15-16H2,1H3 |
InChI Key |
JTUHIMFGRWBUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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